molecular formula C17H13N3O5 B5196619 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE

Cat. No.: B5196619
M. Wt: 339.30 g/mol
InChI Key: DRQPXIATIRSGKD-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an isoindoline core and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Introduction of the Acetamide Group: The isoindoline core is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be accomplished using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Sodium hydride or other strong bases in an aprotic solvent.

Major Products

    Oxidation: Formation of an amine derivative.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenylacetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(2-Methyl-4-nitrophenyl)acetamide: Lacks the isoindoline core, which may affect its stability and reactivity.

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHYL-4-NITROPHENYL)ACETAMIDE is unique due to the combination of the isoindoline core and the nitrophenyl group, which imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-10-8-11(20(24)25)6-7-14(10)18-15(21)9-19-16(22)12-4-2-3-5-13(12)17(19)23/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQPXIATIRSGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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